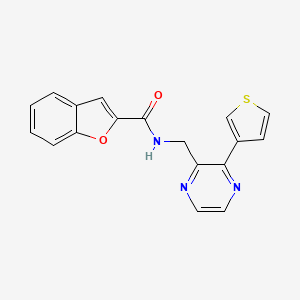

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide

Description

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran ring, a pyrazine ring, and a thiophene ring

Properties

IUPAC Name |

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c22-18(16-9-12-3-1-2-4-15(12)23-16)21-10-14-17(20-7-6-19-14)13-5-8-24-11-13/h1-9,11H,10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHSHGTYSJLMLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=NC=CN=C3C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.

Another method involves the condensation reaction, such as the Gewald reaction, which is a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is particularly useful for synthesizing thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: It could be investigated for its potential therapeutic effects.

Industry: It may be used in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Thiophene derivatives: These compounds also contain a thiophene ring and have similar chemical properties.

Pyrazine derivatives: These compounds contain a pyrazine ring and may have similar biological activities.

Benzofuran derivatives: These compounds contain a benzofuran ring and are used in various applications, including medicinal chemistry.

Uniqueness

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide is unique due to its combination of three different heterocyclic rings. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and research findings, supported by data tables and relevant case studies.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit a range of biological activities, including:

- Antimicrobial Properties : The compound has shown potential against various microbial strains, likely due to its heterocyclic structure which is known to enhance bioactivity.

- Antitumor Activity : Research indicates that derivatives of pyrazole compounds, including those similar to this compound, possess significant inhibitory effects on cancer cell lines, particularly in breast cancer models .

The biological effects of this compound are believed to arise from its interaction with specific molecular targets such as enzymes and receptors. By binding to these targets, it can modulate their activity, leading to altered cellular processes. For instance, similar compounds have been shown to inhibit key pathways involved in tumor growth and progression.

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity in Breast Cancer

A study evaluated the efficacy of pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity. The combination of these compounds with doxorubicin demonstrated a synergistic effect, enhancing the overall therapeutic efficacy against resistant breast cancer subtypes .

Mechanistic Insights

The mechanism underlying the antitumor activity is attributed to the inhibition of critical signaling pathways involved in cell proliferation and survival. For example, compounds in this class have been reported to inhibit BRAF(V600E), EGFR, and other kinases pivotal in oncogenic signaling .

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions such as:

- Suzuki–Miyaura Coupling : A method for forming carbon-carbon bonds.

- Condensation Reactions : Such as the Gewald reaction involving sulfur and α-methylene carbonyl compounds.

These synthetic approaches can be optimized for higher yields and purity, making the compound suitable for both academic research and potential industrial applications in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.